
(R)-BIPHENYL-(3,4-DIMETHYL-1-CYCLOPENTADIENYL)-TITANIUM(IV)-(R)-1,1/'-BINAPHTHYL-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-BIPHENYL-(3,4-DIMETHYL-1-CYCLOPENTADIENYL)-TITANIUM(IV)-®-1,1/'-BINAPHTHYL-2 is a complex organometallic compound. It features a titanium(IV) center coordinated to a biphenyl ligand, a dimethylcyclopentadienyl ligand, and a binaphthyl ligand. This compound is notable for its chiral properties, making it significant in asymmetric synthesis and catalysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-BIPHENYL-(3,4-DIMETHYL-1-CYCLOPENTADIENYL)-TITANIUM(IV)-®-1,1/'-BINAPHTHYL-2 typically involves the following steps:
-
Ligand Preparation: : The biphenyl, dimethylcyclopentadienyl, and binaphthyl ligands are synthesized separately. The biphenyl ligand is often prepared through Suzuki coupling reactions, while the dimethylcyclopentadienyl ligand can be synthesized via alkylation of cyclopentadiene. The binaphthyl ligand is usually obtained through oxidative coupling of naphthalene derivatives.
-
Complex Formation: : The ligands are then coordinated to a titanium(IV) precursor, such as titanium tetrachloride (TiCl4). This step typically requires inert atmosphere conditions (e.g., nitrogen or argon) and anhydrous solvents to prevent hydrolysis of the titanium complex.
-
Purification: : The resulting complex is purified using techniques such as recrystallization or column chromatography to obtain the desired ®-BIPHENYL-(3,4-DIMETHYL-1-CYCLOPENTADIENYL)-TITANIUM(IV)-®-1,1/'-BINAPHTHYL-2.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. Key considerations include optimizing reaction conditions for higher yields, ensuring the purity of the final product, and implementing cost-effective purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The titanium center can undergo oxidation reactions, often forming titanium(V) or titanium(III) species.
Reduction: Reduction reactions can convert the titanium(IV) center to lower oxidation states, such as titanium(III).
Substitution: Ligand substitution reactions can occur, where one or more ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and oxygen (O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Ligand exchange can be facilitated by using excess ligands or by applying heat.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield titanium(V) species, while reduction can produce titanium(III) complexes. Substitution reactions result in new titanium complexes with different ligands.
Scientific Research Applications
Chemistry
Catalysis: This compound is used as a catalyst in asymmetric synthesis, particularly in the formation of chiral molecules.
Polymerization: It can act as a catalyst in the polymerization of olefins, leading to the production of high-performance polymers.
Biology and Medicine
Drug Development: Its chiral properties make it useful in the synthesis of enantiomerically pure pharmaceuticals.
Biomolecular Interactions: Studies on its interactions with biomolecules can provide insights into enzyme mechanisms and drug-receptor interactions.
Industry
Material Science: It is used in the development of advanced materials with specific optical and electronic properties.
Environmental Applications: Its catalytic properties are explored for applications in green chemistry and environmental remediation.
Mechanism of Action
The mechanism by which ®-BIPHENYL-(3,4-DIMETHYL-1-CYCLOPENTADIENYL)-TITANIUM(IV)-®-1,1/'-BINAPHTHYL-2 exerts its effects involves coordination chemistry and catalysis. The titanium center acts as a Lewis acid, facilitating various chemical transformations. The chiral ligands create a chiral environment around the titanium center, enabling enantioselective reactions. Molecular targets include substrates in catalytic cycles, where the compound promotes bond formation or cleavage.
Comparison with Similar Compounds
Similar Compounds
Titanocene Dichloride: Another titanium(IV) complex with cyclopentadienyl ligands, used in similar catalytic applications.
Zirconocene Dichloride: A zirconium analog with similar structure and reactivity.
Vanadocene Dichloride: A vanadium analog used in catalysis and material science.
Uniqueness
®-BIPHENYL-(3,4-DIMETHYL-1-CYCLOPENTADIENYL)-TITANIUM(IV)-®-1,1/'-BINAPHTHYL-2 is unique due to its chiral ligands, which impart enantioselectivity in catalytic reactions. This makes it particularly valuable in asymmetric synthesis, where the production of enantiomerically pure compounds is crucial.
Properties
CAS No. |
198573-86-3 |
|---|---|
Molecular Formula |
C46H38O2Ti |
Molecular Weight |
670.675 |
IUPAC Name |
1-(3,4-dimethylcyclopentyl)-2-[2-(3,4-dimethylcyclopentyl)phenyl]benzene;1-(2-hydroxynaphthalen-1-yl)naphthalen-2-ol;titanium |
InChI |
InChI=1S/C26H24.C20H14O2.Ti/c1-17-13-21(14-18(17)2)23-9-5-7-11-25(23)26-12-8-6-10-24(26)22-15-19(3)20(4)16-22;21-17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)22;/h5-16H,1-4H3;1-12,21-22H; |
InChI Key |
LBANDAYQFQAGFI-UHFFFAOYSA-N |
SMILES |
C[C]1[CH][C]([CH][C]1C)C2=CC=CC=C2C3=CC=CC=C3[C]4[CH][C]([C]([CH]4)C)C.C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)O)O.[Ti] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


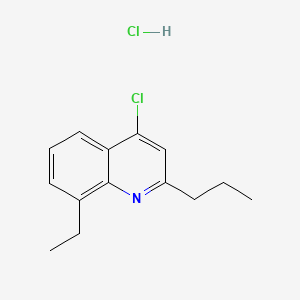
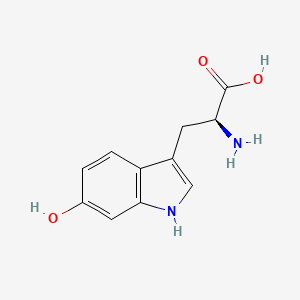
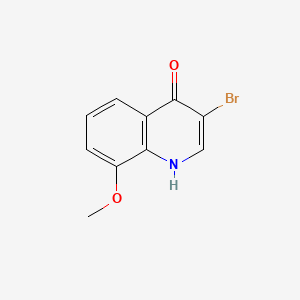
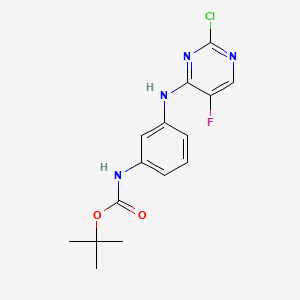
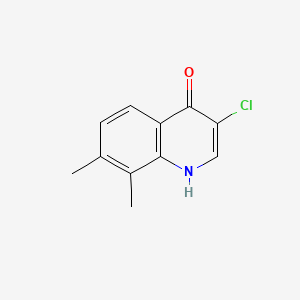
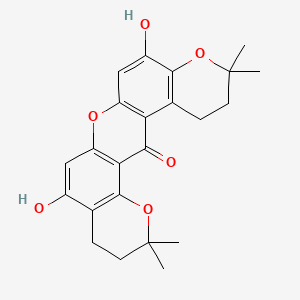
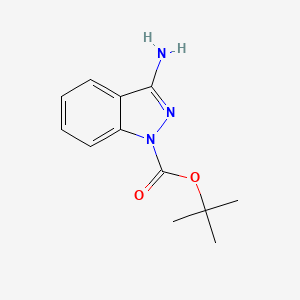
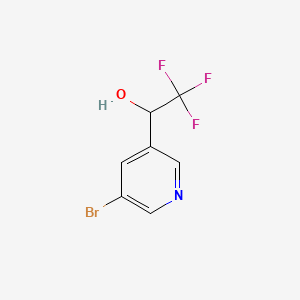
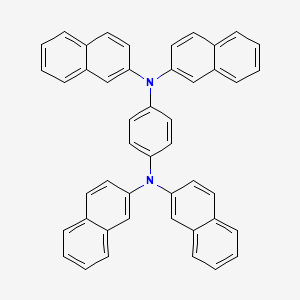
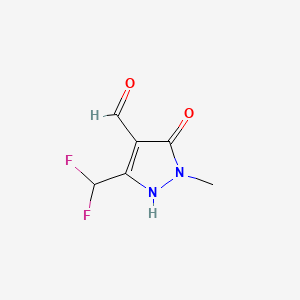
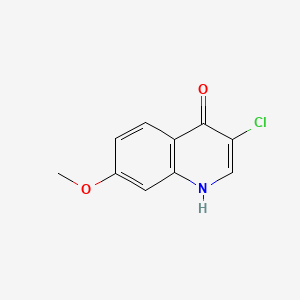
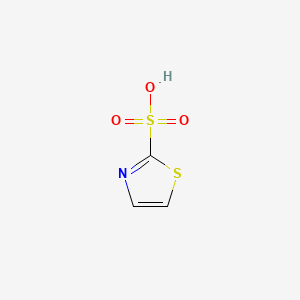
![Tert-butyl 6-hydroxy-hexahydrocyclopenta[C]pyrrole-2(1H)-carboxylate](/img/structure/B598196.png)
![tert-Butyl 5-iodo-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine-1-carboxylate](/img/structure/B598199.png)
